4-bromo-2-chloro-1-(isocyanatomethyl)benzene
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Overview
Description
4-bromo-2-chloro-1-(isocyanatomethyl)benzene is an organic compound characterized by the presence of bromine, chlorine, and isocyanate functional groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-(isocyanatomethyl)benzene typically involves multiple steps:
Starting Material: The synthesis begins with 2-chlorobenzyl alcohol.
Bromination: The 2-chlorobenzyl alcohol undergoes bromination using bromine in the presence of a suitable catalyst to form 4-bromo-2-chlorobenzyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-1-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Amines or alcohols are used as nucleophiles, often in the presence of a base to facilitate the reaction.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Addition Products: Urea or carbamate derivatives are typically formed when the isocyanate group reacts with amines or alcohols.
Scientific Research Applications
4-bromo-2-chloro-1-(isocyanatomethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of urea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-chloro-2-(isocyanatomethyl)benzene
- 4-bromobenzyl isocyanate
- 2-chloro-4-bromobenzyl isocyanate
Uniqueness
4-bromo-2-chloro-1-(isocyanatomethyl)benzene is unique due to the specific positioning of the bromine, chlorine, and isocyanate groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds .
Properties
CAS No. |
2648994-85-6 |
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Molecular Formula |
C8H5BrClNO |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5BrClNO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 |
InChI Key |
XTUYHNQXBHGZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN=C=O |
Purity |
95 |
Origin of Product |
United States |
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